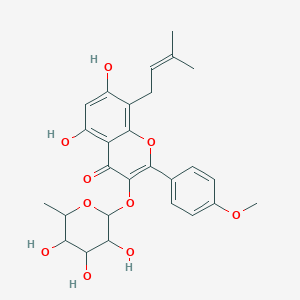
Icariin-II;Icariside-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baohuoside I is a biologically active flavonoid compound derived from the Epimedium species, particularly Epimedium grandiflorum and Epimedium brevicornum . Traditionally used in Chinese medicine, Baohuoside I has been recognized for its therapeutic properties, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Baohuoside I can be synthesized through the hydrolysis of icariin, another flavonoid found in Epimedium species. The hydrolysis process involves the use of fungal α-l-rhamnosidase, which selectively removes the terminal rhamnose from icariin to produce Baohuoside I . This enzymatic reaction is typically carried out at a controlled temperature of 45°C to ensure optimal conversion rates .
Industrial Production Methods
Industrial production of Baohuoside I often involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. The high-level expression of α-l-rhamnosidase in microbial systems like Komagataella phaffii GS115 has been employed to achieve efficient production of Baohuoside I . This method not only enhances the yield but also ensures the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Baohuoside I undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of Baohuoside I can be catalyzed by enzymes such as β-glucosidase and β-xylosidase . Oxidation reactions involving Baohuoside I typically result in the formation of reactive oxygen species, which play a role in its anti-tumor activity .
Common Reagents and Conditions
Common reagents used in the reactions involving Baohuoside I include fungal α-l-rhamnosidase for hydrolysis and various oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the compound.
Major Products Formed
The major products formed from the reactions involving Baohuoside I include its hydrolyzed forms, such as icaritin, and oxidized derivatives that exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Baohuoside I is used as a precursor in the synthesis of other bioactive flavonoids.
Biology: It has been shown to inhibit the proliferation of cancer cells, including pancreatic and breast cancer cells, by inducing apoptosis through various signaling pathways
Medicine: Baohuoside I exhibits anti-osteoporotic effects by inhibiting osteoclastogenesis and protecting against bone loss.
Mécanisme D'action
Baohuoside I exerts its effects through multiple molecular targets and pathways:
Anti-Cancer Activity: It inhibits the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and downstream MAPK and PI3K-Akt signaling pathways, leading to the induction of apoptosis in cancer cells.
Anti-Osteoporotic Effects: Baohuoside I inhibits osteoclast differentiation by modulating the MAPK and NF-kB pathways, reducing the expression of osteoclastic-related genes.
Neuroprotective Effects: The compound provides neuroprotection by inhibiting the activation of the NF-κB signal and NLRP3/ASC/Caspase-1 pathway.
Comparaison Avec Des Composés Similaires
Baohuoside I shares structural similarities with other flavonoids derived from Epimedium species, such as icariin, icaritin, and epimedin C . Baohuoside I is unique in its potent anti-osteoporotic and anti-cancer activities . Unlike icariin, which has limited bioavailability, Baohuoside I exhibits better absorption and stability, making it a more effective therapeutic agent .
List of Similar Compounds
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYNFJANBHLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


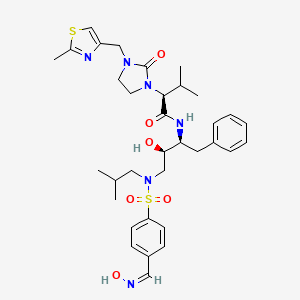
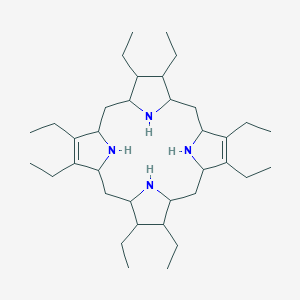
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
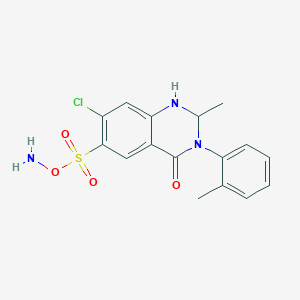

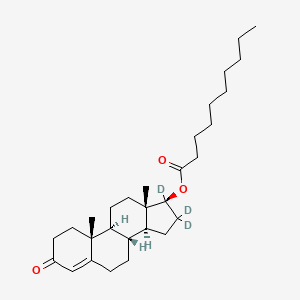
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
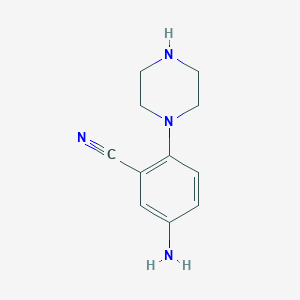
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
